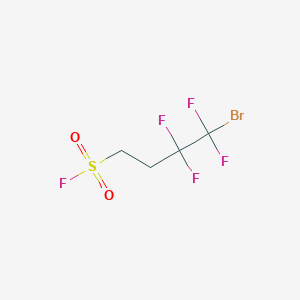

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF5O2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELDHMGNJFRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride typically involves the reaction of 3,3,4,4-tetrafluorobutene with bromine and sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve optimal production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with the use of appropriate solvents and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from the reactions of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is in the synthesis of fluorinated compounds. It serves as a reagent for producing fluorosulfonates, which are essential in developing chemically resistant materials used in microfabrication techniques.

Case Study: Microfabrication Techniques

In semiconductor manufacturing, fluorosulfonates derived from this compound are utilized in lithography processes. These materials exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications in the electronics industry.

Material Science

The compound is also employed in the development of advanced materials. Its unique fluorinated structure imparts desirable properties such as hydrophobicity and chemical inertness.

Data Table: Properties of Fluorosulfonates

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Strong |

Pharmaceuticals

In the pharmaceutical sector, 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is investigated for its potential as a building block in drug synthesis. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of pharmaceutical agents.

Case Study: Drug Development

Research has indicated that incorporating fluorinated sulfonyl groups can improve the efficacy of certain drug candidates by enhancing their interaction with biological targets. For instance, compounds with similar structures have shown promise in treating various diseases due to their improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify proteins and enzymes by forming stable sulfonamide bonds . This reactivity makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride and structurally or functionally related compounds:

Key Comparative Insights:

Functional Group Reactivity :

- The sulfonyl fluoride is expected to exhibit greater hydrolytic stability than the sulfonyl chloride , making it preferable for applications requiring prolonged shelf life or controlled reactivity .

- In contrast, 4-bromo-3,3,4,4-tetrafluoro-1-butene (an alkene) is highly reactive in polymerization and cross-metathesis reactions, as demonstrated in fluoropolymer synthesis .

Toxicity and Safety: 4-Bromo-3,3,4,4-tetrafluoro-1-butene has a 4-hour acute lethal concentration (ALC) in rats exceeding 19,300 ppm, indicating low acute inhalation toxicity .

Applications: Sulfonyl fluoride/chloride: Used as building blocks in pharmaceuticals and agrochemicals for introducing sulfonate groups. The fluoride’s stability may expand its utility in aqueous or moisture-sensitive reactions . 4-Bromo-3,3,4,4-tetrafluoro-1-butene: A critical monomer in fluoropolymer production (e.g., copolymers with tetrafluoroethylene) and a candidate for Halon 1301 replacement in fire suppression due to its favorable toxicity profile . 1-Bromo-octafluorobutane: A fully fluorinated compound with applications in fire extinguishers, leveraging fluorine’s inertness and bromine’s flame-retardant properties .

Physical Properties :

- The sulfonyl derivatives are likely liquids at room temperature, similar to the butene analog (boiling point 60°C ). The high fluorine content in all compounds contributes to low boiling points and volatility.

Research Findings and Gaps

- Synthetic Utility : Sulfonyl fluorides are gaining traction in "click chemistry" due to their compatibility with bioorthogonal reactions. The bromine atom in the target compound may enable further functionalization via halogen-metal exchange or cross-coupling .

- Polymer Chemistry : The butene derivative’s role in fluoropolymer synthesis highlights a divergent application pathway compared to sulfonyl-based compounds, which are more suited to small-molecule synthesis .

- Data Limitations : Direct experimental data on the sulfonyl fluoride’s physical properties (e.g., melting point, solubility) and toxicity are absent in the provided evidence, necessitating further research.

Biological Activity

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride (CAS No. 2445785-16-8) is a fluorinated sulfonyl fluoride compound notable for its unique combination of bromine and fluorine atoms. This compound has garnered attention in various fields of chemical research due to its potential biological activities, particularly in enzyme inhibition and protein modification. This article provides a detailed analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride is C4H4BrF5O2S. Its structure features a sulfonyl fluoride group that is highly reactive, allowing it to interact with various biological molecules.

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride |

| Molecular Weight | 256.04 g/mol |

| InChI Key | 1S/C4H4BrF5O2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2 |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophiles such as amines and thiols. The sulfonyl fluoride group reacts with these nucleophiles to form stable sulfonamide bonds, which can lead to enzyme inhibition or modification of proteins.

Reaction Pathways

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles.

- Covalent Modification : The sulfonyl fluoride group allows for the irreversible modification of target proteins.

Enzyme Inhibition

Research has demonstrated that compounds containing sulfonyl fluoride groups are effective as enzyme inhibitors. For example:

- Case Study : A study published in Nature highlighted the use of sulfonyl fluorides in inhibiting serine proteases. The irreversible binding to the active site resulted in significant inhibition of enzymatic activity .

Protein Modification

The ability of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride to modify proteins has implications in drug development:

- Case Study : Research conducted on the modification of cysteine residues in proteins showed that sulfonyl fluorides could selectively label target proteins for further study .

Toxicity and Safety Considerations

While 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride shows promising biological activity, safety data indicates potential hazards:

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed or inhaled |

| Skin Irritation | Causes skin irritation |

| Eye Damage | May cause serious eye damage |

Q & A

Q. What synthetic methodologies are reported for preparing 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride?

While direct synthesis routes for this compound are not explicitly detailed in the evidence, analogous strategies can be inferred. Sulfonyl fluorides are often derived from sulfonyl chlorides via halogen exchange (e.g., using KF or AgF). lists "4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl chloride" (CAS EN300-26676975), suggesting that fluorination of this precursor could yield the target compound. Researchers should optimize reaction conditions (e.g., solvent, temperature) and monitor conversion using techniques like NMR or LCMS .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar brominated fluorocompounds (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butanol), hazard codes include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Storage should follow recommendations for moisture-sensitive fluorinated compounds: sealed in dry conditions at room temperature, with inert gas purging to prevent hydrolysis . Always use PPE (gloves, goggles) and work in a fume hood.

Q. How can researchers verify the purity and structural integrity of this compound?

Key analytical methods include:

- LCMS/HPLC : Retention time and mass-to-charge ratio (e.g., LCMS m/z 294 observed for related bromo-difluoroaniline derivatives in ) .

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity.

- Elemental Analysis : Validate bromine and fluorine content .

Advanced Research Questions

Q. What role does the bromine atom play in polymerization or crosslinking reactions involving this compound?

Bromine atoms in fluorinated compounds often act as cure sites in elastomers. highlights bromine-containing olefins (e.g., 4-bromo-3,3,4,4-tetrafluorobutene-1) as monomers for peroxide-curable fluoroelastomers, where bromine facilitates crosslinking under thermal or radical initiation . Researchers should explore similar mechanisms for sulfonyl fluoride derivatives, assessing cure kinetics via rheometry or DSC.

Q. How does the sulfonyl fluoride group influence reactivity compared to sulfonyl chlorides?

Sulfonyl fluorides are more hydrolytically stable than chlorides but retain electrophilicity for nucleophilic substitutions (e.g., with amines or thiols). This balance makes them useful in click chemistry or bioconjugation. notes bromo-fluoroolefins in copolymer synthesis, suggesting sulfonyl fluoride derivatives could serve as reactive monomers in fluoropolymer design .

Q. What challenges arise in characterizing decomposition products under acidic/basic conditions?

Hydrolysis of sulfonyl fluorides typically yields sulfonic acids and HF. Researchers should monitor pH-dependent stability using techniques like:

Q. Can this compound act as a building block for liquid crystal (LC) materials?

demonstrates that fluorinated bromo-olefins (e.g., 4-bromo-3,3,4,4-tetrafluorobut-1-ene) are precursors for LC mesogens with negative dielectric anisotropy. The sulfonyl fluoride group may enhance dipolar interactions, potentially improving LC alignment. Researchers should synthesize analogous sulfonyl fluoride derivatives and evaluate mesophase behavior via polarized optical microscopy and XRD .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for related compounds: How should researchers address this?

cites a boiling point of 148°C for 4-bromo-3,3,4,4-tetrafluoro-1-butanol, while reports 146.2°C. Such variations may arise from measurement conditions (e.g., pressure, purity). Researchers should standardize experimental setups (e.g., using a calibrated distillation apparatus at 760 mmHg) and cross-validate with computational methods (e.g., COSMO-RS simulations) .

Methodological Recommendations

Designing experiments to assess reactivity with nucleophiles:

- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reactions with thiols/amines.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and activation energies.

’s HPLC retention time analysis (e.g., 1.68 minutes for a bromo-difluorophenyl carboxamide) provides a benchmark for reaction monitoring .

Evaluating thermal stability for material science applications:

Conduct TGA/DSC under nitrogen/air to identify decomposition onset temperatures. Compare with fluoropolymer data in , which notes copolymer thermal resilience up to 250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.